![molecular formula C11H24N2O2 B2672597 Tert-butyl N-methyl-N-[2-methyl-2-(methylamino)propyl]carbamate CAS No. 2360324-68-9](/img/structure/B2672597.png)
Tert-butyl N-methyl-N-[2-methyl-2-(methylamino)propyl]carbamate
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Overview
Description
“Tert-butyl N-methyl-N-[2-methyl-2-(methylamino)propyl]carbamate” is a chemical compound with the molecular formula C9H20N2O2 . It is also known by other names such as “tert-butyl methyl (2-(methylamino)ethyl)carbamate”, “N1-Boc-N1,N2-dimethyl-1,2-ethanediamine”, and “N-Methyl-N’-Methyl-N’-t-butoxycarbonylethylenediaMine” among others .
Molecular Structure Analysis
The molecular structure of “Tert-butyl N-methyl-N-[2-methyl-2-(methylamino)propyl]carbamate” can be represented by the SMILES stringCNC(=O)OC(C)(C)C
. The InChI representation is 1S/C6H13NO2/c1-6(2,3)9-5(8)7-4/h1-4H3,(H,7,8)
. Physical And Chemical Properties Analysis
“Tert-butyl N-methyl-N-[2-methyl-2-(methylamino)propyl]carbamate” has a predicted boiling point of 244.5±19.0 °C and a predicted density of 0.957±0.06 g/cm3 . It is a liquid that is colourless to light yellow .Scientific Research Applications
Organic Synthesis and Chemistry
- Regioselective Deprotection and Acylation : A study describes the synthesis of a derivative of thermopentamine containing five independently removable amino-protecting groups, showcasing selective deprotection and subsequent acylation, highlighting advanced methodologies in organic synthesis J. Pak, M. Hesse, 1998.
- Metalation and Alkylation : Research on tert-butyl carbamate derivatives demonstrates their ability to undergo metalation followed by reaction with various electrophiles, underlining their utility in the chemoselective transformation of amino protecting groups S. Sieburth, J. J. Somers, H. O'hare, 1996.
- Cyclizative Atmospheric CO2 Fixation : A method utilizing tert-butyl hypoiodite (t-BuOI) for cyclizative atmospheric CO2 fixation by unsaturated amines to efficiently lead to cyclic carbamates bearing an iodomethyl group, presenting an eco-friendly approach in synthetic chemistry Y. Takeda, S. Minakata, 2012.
Environmental Science
- Degradation Pathways and Environmental Impact : An investigation into the oxidation of methyl tert-butyl ether (MTBE) by ozonation processes identified various degradation products, elucidating the environmental impact and degradation pathways of similar compounds J. L. Acero et al., 2001.
Pharmaceutical Research
- Synthesis of Biologically Active Intermediates : A rapid synthetic method for an important intermediate in biologically active compounds, highlighting the role of similar chemical entities in the development of pharmaceuticals Bingbing Zhao et al., 2017.
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-methyl-N-[2-methyl-2-(methylamino)propyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-10(2,3)15-9(14)13(7)8-11(4,5)12-6/h12H,8H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXARCDPCUJKCPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(C)(C)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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